Diphenylphosphinic Anhydride
Overview
Description
Diphenylphosphinic anhydride is an organophosphorus compound with the molecular formula (C_{24}H_{20}O_{3}P_{2}). It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
Diphenylphosphinic Anhydride (DPA) is a type of organic phosphine compound It’s known that anhydrides, in general, react with nucleophiles, which could be a variety of biological targets .
Mode of Action
The mode of action of DPA involves nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a common mechanism for anhydrides
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the formation of esters and amides . The exact pathways and their downstream effects would depend on the specific biological targets of DPA.
Result of Action
The reaction of anhydrides with nucleophiles typically results in the formation of new compounds, such as esters and amides . The exact effects would depend on the specific biological targets and the biochemical pathways involved.
Biochemical Analysis
Biochemical Properties
Diphenylphosphinic Anhydride plays a crucial role in various biochemical reactions. It is particularly significant in peptide synthesis, where it acts as a coupling agent. In this context, this compound interacts with Nα-protected amino acids and diphenylphosphinic chloride to form mixed anhydrides, which are essential intermediates in peptide bond formation . The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its ability to form stable intermediates that facilitate the synthesis of peptides and other complex molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in peptide synthesis, this compound can modulate the activity of enzymes involved in the synthesis process, thereby impacting the overall efficiency and yield of peptide production . Additionally, its role in forming stable intermediates can influence cellular processes by altering the availability of key biomolecules required for cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable intermediates with biomolecules. This compound exerts its effects at the molecular level by binding to specific sites on enzymes and proteins, thereby facilitating or inhibiting their activity. For example, in peptide synthesis, this compound forms mixed anhydrides with Nα-protected amino acids, which then react with other amino acids to form peptide bonds . This mechanism highlights the compound’s role in enzyme activation and inhibition, as well as its impact on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function by altering enzyme activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which play a crucial role in the formation and degradation of peptides . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target sites, where it exerts its biochemical effects . The transport and distribution of this compound are essential for its role in peptide synthesis and other biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules and enzymes, thereby facilitating its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylphosphinic anhydride can be synthesized through the reaction of diphenylphosphinic acid with dehydrating agents such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of diphenylphosphinic acid using phosphorus oxychloride. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions: Diphenylphosphinic anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid.
Alcoholysis: Reacts with alcohols to form diphenylphosphinic esters.
Aminolysis: Reacts with amines to form diphenylphosphinic amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.
Aminolysis: Amines (e.g., aniline, methylamine), typically at room temperature.
Major Products:
Hydrolysis: Diphenylphosphinic acid.
Alcoholysis: Diphenylphosphinic esters.
Aminolysis: Diphenylphosphinic amides.
Scientific Research Applications
Diphenylphosphinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic esters and amides.
Biology: Employed in the synthesis of biologically active phosphinic acid derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but different applications.
Diphenylphosphinic acid: The parent acid of diphenylphosphinic anhydride, used in similar reactions but with different reactivity.
Phosphinic acid derivatives: A broad class of compounds with varying reactivity and applications.
Uniqueness: this compound is unique due to its ability to form anhydrides, which are highly reactive intermediates in organic synthesis. This property makes it particularly useful in the preparation of esters and amides, distinguishing it from other phosphinic acid derivatives.
Properties
IUPAC Name |
[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYANNRWHXQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346523 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-36-5 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of diphenylphosphinic anhydride?
A1: this compound is primarily used as a coupling reagent for amide bond formation in peptide synthesis []. It reacts with carboxylic acids in the presence of a tertiary amine to form a mixed anhydride intermediate, which then undergoes aminolysis with an amine to form the desired amide bond.
Q2: How is this compound synthesized?
A2: Several methods exist for its synthesis. One approach involves reacting diphenylphosphinic acid with acetic anhydride, yielding this compound and acetic this compound []. Another method utilizes the reaction of chlorodiphenylphosphinite with carboxylic acids in the presence of tertiary amines []. Additionally, diphenylphosphine oxide can be thermally disproportionated under specific conditions (175°C, 0.1 torr) to produce this compound and diphenylphosphine []. A novel synthesis using calcium carbide as a reagent has also been reported [].
Q3: Does this compound exhibit any unusual reactivity?
A3: Yes, research indicates that this compound can undergo disproportionation reactions under certain conditions. For instance, heating it with diphenylphosphine oxide at 175°C under reduced pressure (0.1 torr) leads to the formation of diphenylphosphine and tetraphenyldiphosphine as byproducts [].
Q4: Are there any studies on the metal complexes of this compound?
A4: While the provided abstracts don't delve into the specifics of metal complex formation or their characterization, one study mentions the investigation of "metal complexes of dimethyl-, diethyl- and diphenylphosphinic anhydrides" []. This suggests that this compound can potentially act as a ligand for metal coordination.
Q5: What analytical techniques are employed to study this compound?
A5: ³¹P NMR spectroscopy is a prominent technique used to identify and characterize this compound and related compounds in reaction mixtures []. This technique is particularly useful for distinguishing between different phosphorus-containing species. Additionally, studies have explored the molecular weight and conductivity of this compound in dimethyl sulfoxide, suggesting the use of techniques like osmometry and conductometry [].
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